2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide
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Overview
Description
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethoxy group, a furan ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the pyridine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler furan derivative with known antibacterial properties.
Nicotinamide: A compound with a similar pyridine ring structure, used in various biological applications.
Uniqueness
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a hydroxypropyl group. This unique structure may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14-11(6-4-8-16-14)13(18)17-10-15(2,19)12-7-5-9-21-12/h4-9,19H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOBEAEJBMODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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